5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a furan ring, a piperidine ring, and a nicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the piperidine intermediate: The piperidine ring can be introduced by reacting 4-piperidinemethanol with the furan-3-carbonyl chloride in the presence of a base such as triethylamine.
Coupling with nicotinamide: The final step involves coupling the piperidine intermediate with 5-bromo-nicotinamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives of nicotinamide.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The furan and piperidine rings, along with the bromine atom, contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-N-(piperidin-4-ylmethyl)nicotinamide: Lacks the furan ring, which may affect its binding properties and biological activity.
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide: Lacks the bromine atom, which may influence its reactivity and interaction with molecular targets.
5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide: Contains a benzamide moiety instead of nicotinamide, which may alter its biological activity and applications.
Uniqueness
5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide is unique due to the presence of both the furan ring and the bromine atom, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Biologische Aktivität
5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a bromine atom, a furan ring, and a piperidine moiety, which contribute to its pharmacological properties. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry and drug development.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1797243-86-7 |
Molecular Formula | C₁₇H₁₈BrN₃O₃ |
Molecular Weight | 392.2 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Furan Ring : This is achieved via coupling reactions, such as Suzuki–Miyaura coupling.
- Attachment of the Nicotinamide Group : The final step involves the reaction of the intermediate with nicotinamide derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating their activity, which could be relevant for therapeutic applications in diseases such as cancer and inflammation.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 and HCT116 cell lines, indicating potent anticancer effects .
- Mechanism of Action : Molecular docking studies revealed that the compound binds to ATP-binding sites in kinases, forming hydrogen bonds that stabilize the interaction, leading to inhibition of kinase activity .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-chloro-N-(pyridinyl)piperidine | Chlorine instead of bromine | Antimicrobial |
N-(2-methylthio)nicotinamide | Lacks furan ring | Antiviral |
3-bromo-N-(pyridinyl)piperidine | Bromine on a different position | Neuroactive |
This comparison highlights how variations in halogenation and functional groups can significantly impact biological profiles.
Future Directions
Further research is needed to elucidate specific interactions and mechanisms of action for this compound. Future studies should focus on:
- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Understanding the molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.
Eigenschaften
IUPAC Name |
5-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c18-15-7-14(9-19-10-15)16(22)20-8-12-1-4-21(5-2-12)17(23)13-3-6-24-11-13/h3,6-7,9-12H,1-2,4-5,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDGKOCWXWHNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.